Nefopam-d4 (hydrochloride)

Bioanalysis LC-MS/MS Isotope Dilution

Nefopam-d4 (hydrochloride) is a deuterated (+4 Da) internal standard specifically designed for LC-MS/MS quantification of Nefopam and desmethyl-nefopam in biological matrices. Unlike unlabeled Nefopam (identical m/z) or Nefopam-d3 (risk of isotopic cross-talk), the +4 Da mass shift and ≥98% isotopic purity guarantee accurate correction for matrix effects, extraction variability, and instrument drift. Essential for bioanalytical method validation, pharmacokinetic studies, and therapeutic drug monitoring per FDA/EMA guidances. Supplied with full characterization data for GLP-compliant workflows.

Molecular Formula C17H20ClNO
Molecular Weight 293.8 g/mol
Cat. No. B15143339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNefopam-d4 (hydrochloride)
Molecular FormulaC17H20ClNO
Molecular Weight293.8 g/mol
Structural Identifiers
SMILESCN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl
InChIInChI=1S/C17H19NO.ClH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H/i11D2,12D2;
InChIKeyCNNVSINJDJNHQK-ZYMFQSNRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nefopam-d4 (hydrochloride): A Deuterated Internal Standard for Bioanalytical Quantification of Nefopam


Nefopam-d4 (hydrochloride) is a stable isotope-labeled analog of the non-opioid analgesic Nefopam (hydrochloride), wherein four hydrogen atoms are replaced by deuterium . This deuterated compound is not intended for therapeutic use but serves as a critical internal standard in analytical chemistry, specifically for the precise quantification of Nefopam and its metabolites in biological matrices via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) [1]. As a labeled reference standard, it is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and validation .

Why Generic Substitution Fails: The Critical Role of Nefopam-d4 (hydrochloride) in Bioanalytical Method Validation


Generic substitution of Nefopam-d4 (hydrochloride) with the unlabeled Nefopam or other deuterated analogs (e.g., Nefopam-d3) is not scientifically valid for quantitative bioanalysis. Unlabeled Nefopam cannot serve as an internal standard due to its identical mass-to-charge ratio (m/z) with the target analyte, precluding its use in mass spectrometry-based assays that require distinct ion signals [1]. Furthermore, substitution with Nefopam-d3 introduces a smaller mass shift (+3 Da vs. +4 Da), which may increase the risk of isotopic interference or cross-talk in certain LC-MS/MS transitions, potentially compromising assay accuracy [2]. The specific deuteration pattern and high isotopic purity of Nefopam-d4 ensure its unequivocal differentiation from the native analyte, a prerequisite for reliable method validation and pharmacokinetic studies .

Quantitative Differentiation: Nefopam-d4 (hydrochloride) vs. Alternatives in Bioanalytical Performance


Isotopic Purity and Mass Shift: Nefopam-d4 (hydrochloride) vs. Unlabeled Nefopam and Nefopam-d3

Nefopam-d4 (hydrochloride) provides a mass shift of +4 Da relative to the unlabeled Nefopam analyte . In comparison, Nefopam-d3 offers a smaller mass shift of +3 Da [1]. The larger mass differential of Nefopam-d4 reduces the potential for isotopic interference and cross-talk between multiple reaction monitoring (MRM) channels, a critical factor for achieving high specificity and accuracy in LC-MS/MS assays. The isotopic purity of commercially available Nefopam-d4 (hydrochloride) is typically ≥98% , ensuring minimal contribution to the analyte signal.

Bioanalysis LC-MS/MS Isotope Dilution

Regulatory Compliance for Method Validation: Nefopam-d4 (hydrochloride) as a Traceable Reference Standard

Nefopam-d4 (hydrochloride) is supplied as a fully characterized reference standard, compliant with regulatory guidelines for analytical method development and validation (AMV) and quality control (QC) applications . It serves as a reference standard for traceability against pharmacopeial standards (e.g., USP or EP) . In contrast, unlabeled Nefopam is an active pharmaceutical ingredient (API) not intended for use as a traceable analytical standard. This distinction is critical for laboratories operating under GLP or GMP environments, where the use of a certified, traceable reference standard is mandatory for method validation and batch release testing.

Regulatory Science Method Validation GMP

Purity Specification: Guaranteed Quality for Analytical Consistency

Nefopam-d4 (hydrochloride) from reputable vendors is supplied with a guaranteed purity of ≥98% (by HPLC) . This high and specified purity is critical for its use as an internal standard, as any impurities could interfere with the accurate quantification of Nefopam and its metabolites. While unlabeled Nefopam hydrochloride may also be available in high purity, it is not specifically manufactured, characterized, or certified for use as a traceable analytical standard, and its purity profile may not be optimized for mass spectrometry applications. The specified purity of Nefopam-d4 ensures batch-to-batch consistency, a fundamental requirement for robust and reproducible analytical methods.

Analytical Chemistry Quality Control Reference Standard

Isotopic Enrichment and Potential Interference: Nefopam-d4 vs. Nefopam-d3

The use of Nefopam-d4 (+4 Da) as an internal standard offers a potential advantage over Nefopam-d3 (+3 Da) in LC-MS/MS assays by reducing the likelihood of isotopic cross-talk from the analyte's natural abundance M+3 isotope peak. The natural abundance of 13C is approximately 1.1%; for a molecule the size of Nefopam (C17H20ClNO), the M+3 isotope abundance is extremely low, whereas the M+4 is negligible . Therefore, a +4 Da internal standard, such as Nefopam-d4, provides a cleaner analytical window with less potential for signal overlap or interference, thereby improving the lower limit of quantification (LLOQ) and overall assay precision [1]. This is a recognized advantage in the design of stable isotope-labeled internal standards for quantitative bioanalysis.

LC-MS/MS Method Validation Stable Isotope

Key Application Scenarios for Nefopam-d4 (hydrochloride) in Bioanalysis and Pharmaceutical Development


Development and Validation of LC-MS/MS Methods for Nefopam Quantification in Biological Matrices

Nefopam-d4 (hydrochloride) is the optimal choice as an internal standard for developing and validating LC-MS/MS assays for the quantification of Nefopam and its metabolite, desmethyl-nefopam, in human plasma, serum, or urine. The +4 Da mass shift and high isotopic purity (≥98%) ensure accurate and precise measurements by correcting for matrix effects, sample preparation variability, and instrument drift [1]. Its use is essential for generating reliable pharmacokinetic data in clinical and preclinical studies, as outlined in regulatory guidances for bioanalytical method validation .

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies of Nefopam in Drug Development

In the context of drug development, Nefopam-d4 (hydrochloride) is indispensable for accurately determining the pharmacokinetic parameters of Nefopam, such as Cmax, Tmax, AUC, and half-life, following administration in animal models or human subjects. The use of a stable isotope-labeled internal standard like Nefopam-d4 mitigates analytical variability, enabling precise and robust PK data that is critical for dose selection, safety margin assessments, and regulatory submissions (e.g., IND, NDA) [1]. Its regulatory compliance as a traceable reference standard further supports its use in GLP-compliant studies .

Therapeutic Drug Monitoring (TDM) of Nefopam in Clinical Laboratories

Nefopam-d4 (hydrochloride) is ideally suited for use as an internal standard in LC-MS/MS assays designed for the therapeutic drug monitoring of Nefopam in patient samples. Accurate quantification is crucial for optimizing individual dosing regimens, minimizing toxicity, and ensuring therapeutic efficacy, particularly in patients with altered pharmacokinetics (e.g., end-stage renal disease). The high specificity and accuracy conferred by the deuterated internal standard are essential for reliable clinical decision-making [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nefopam-d4 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.